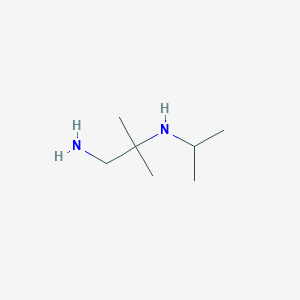

N2-Isopropyl-2-methyl-propane-1,2-diamine

Description

Structural Classification and Nomenclature of N2-Isopropyl-2-methyl-propane-1,2-diamine

This compound is a branched aliphatic diamine. Its structure consists of a three-carbon propane (B168953) backbone with amino groups located at positions 1 and 2. The amine at the second position (N2) is substituted with a bulky isopropyl group, and the second carbon atom of the propane chain is bonded to a methyl group. This substitution pattern makes it an unsymmetrically substituted chiral vicinal diamine.

The systematic naming of such compounds follows IUPAC nomenclature rules, where the parent alkane is identified, and the positions of the amine groups are indicated by locants. ncert.nic.in Substituents on the nitrogen atoms are designated with an "N" locant.

Compound Identification Data:

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 16256-44-3 |

| Molecular Formula | C₇H₁₈N₂ |

| Molecular Weight | 130.23 g/mol |

Academic Significance of Substituted Vicinal Diamines in Contemporary Chemical Research

Vicinal diamines are recognized as privileged structural motifs in organic chemistry. researchgate.net Their importance stems from their widespread presence in natural products, pharmaceutical agents, and their extensive use as building blocks in organic synthesis. researchgate.netnih.gov The ability of the two adjacent amino groups to act as bidentate ligands for metal ions is a key feature that underpins many of their applications. ontosight.ai The synthesis of vicinal diamines, particularly chiral and unsymmetrically substituted variants, remains a topic of significant interest and challenge for synthetic chemists. researchgate.net

Chiral vicinal diamines are of tremendous interest to synthetic chemists because they are integral components of many chiral catalysts and pharmaceuticals. Their unique stereochemistry allows for the creation of highly selective catalysts for asymmetric synthesis, a field focused on producing specific stereoisomers of a target molecule.

These diamines serve as foundational scaffolds for a wide array of chiral ligands used in transition-metal catalysis. nih.gov By coordinating to a metal center, the chiral environment created by the diamine ligand can direct the stereochemical outcome of a reaction, leading to high enantioselectivity. oup.com Furthermore, derivatives of vicinal diamines are widely employed as organocatalysts, which are small, metal-free organic molecules that can catalyze chemical reactions with high efficiency and stereocontrol. nih.govnih.gov

Examples of Vicinal Diamine Applications in Catalysis:

| Application Area | Description |

|---|---|

| Chiral Ligands | Serve as scaffolds for ligands in asymmetric transition-metal catalysis. nih.gov |

| Organocatalysts | Act as metal-free catalysts for stereoselective transformations. nih.gov |

The vicinal diamine moiety is a crucial building block in the synthesis of complex organic molecules. researchgate.netontosight.ai The reactivity of the amino groups allows them to participate in a wide range of chemical transformations, such as acylation and alkylation, making them versatile intermediates.

Substituted vicinal diamines are particularly valuable in the construction of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. nih.govnih.gov They can be elaborated to produce chiral heterocycles like piperazines and β-lactams through ring-closure reactions. nih.gov The synthesis of libraries of complex molecules, such as diazacyclic and triazacyclic compounds, often relies on vicinal diamines as key starting materials. nih.gov Their incorporation into molecular structures can significantly influence biological activity, a phenomenon sometimes referred to as the "magic methyl effect" when a subtle structural change leads to a dramatic increase in drug potency. nih.gov The development of stereoselective methods to prepare these crucial building blocks is an ongoing and important endeavor in organic synthesis. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-N-propan-2-ylpropane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-6(2)9-7(3,4)5-8/h6,9H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZVZRVDMKHKAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603255 | |

| Record name | 2-Methyl-N~2~-(propan-2-yl)propane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16256-44-3 | |

| Record name | 2-Methyl-N~2~-(propan-2-yl)propane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N2 Isopropyl 2 Methyl Propane 1,2 Diamine and Analogs

Targeted Synthesis of N2-Isopropyl-2-methyl-propane-1,2-diamine

The direct synthesis of this compound can be achieved through the functionalization of a readily available precursor, 2-methyl-1,2-propanediamine. Key strategies include catalytic amination routes to form the precursor and subsequent alkylation or reductive amination to introduce the isopropyl group.

Catalytic Amination Routes from Precursors

A primary route to the core structure of this compound involves the synthesis of its precursor, 2-methyl-1,2-propanediamine. One established method is the catalytic amination of 2-amino-2-methyl-1-propanol (B13486). This process is typically conducted under hydrogen pressure in the presence of a catalyst. For instance, a patented method describes the reaction of 2-amino-2-methyl-1-propanol with liquid ammonia (B1221849) and hydrogen at elevated temperatures (160-220 °C) in an autoclave, which, after filtration and rectification, yields the purified 2-methyl-1,2-propanediamine. google.com

Another approach is the reductive amination of 2-amino-2-methyl-1-propanol with ammonia over a Raney Nickel catalyst. researchgate.net This one-pot reaction has been shown to produce 2-methyl-1,2-propanediamine with high selectivity. researchgate.net Studies have demonstrated that a high selectivity of 88.3% for the desired diamine can be achieved with a 45.6% conversion of the starting amino alcohol. researchgate.net The reaction conditions, such as initial hydrogen pressure and stirring speed, have a significant impact on the final product distribution. researchgate.net

Once 2-methyl-1,2-propanediamine is obtained, the isopropyl group can be introduced at the N2 position via reductive amination with acetone (B3395972). This would involve the formation of an imine intermediate between the primary amine of the diamine and acetone, followed by reduction to yield the final N-isopropylated product.

Multistep Synthetic Pathways for Related Diamines

The synthesis of related N,N'-dialkyl-1,2-diamines often involves multistep pathways, providing a framework for the potential synthesis of this compound. A common strategy is the alkylation of a parent diamine with alkyl halides. For instance, N,N'-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine have been synthesized, and a one-pot preparation method has been demonstrated.

Enantioselective Synthesis Strategies for Chiral Vicinal Diamines (Generalizable to this compound)

The presence of a chiral center in this compound makes its enantioselective synthesis a topic of significant interest. While specific enantioselective routes to this exact compound are not extensively documented, several general strategies for the synthesis of chiral vicinal diamines can be applied. These methods are crucial for accessing optically pure diamines, which are valuable as chiral ligands and in the synthesis of pharmaceuticals.

Asymmetric Reductive Coupling Approaches

Asymmetric reductive coupling of imines is a powerful tool for the synthesis of chiral vicinal diamines. This approach involves the coupling of two different imines, or an imine with another suitable partner, in the presence of a chiral catalyst. A catalytic asymmetric cross-coupling reaction that tolerates a variety of ketimines and aldimines as nucleophiles and electrophiles, respectively, has been developed. nih.govacs.org This reaction, guided by a new chiral ammonium (B1175870) catalyst, can produce a diverse range of chiral vicinal diamines with high diastereo- and enantioselectivity. nih.govacs.org

For a molecule like this compound, this could hypothetically involve the coupling of an imine derived from acetone and an appropriate chiral amine with another imine precursor that would provide the 2-methyl-1,2-propanediamine backbone. The presence of a quaternary carbon center, as in the target molecule, presents a synthetic challenge, but direct asymmetric Mannich reactions using α-branched ketones have been shown to be effective for creating all-carbon quaternary stereocenters. nih.gov

| Catalyst/Method | Reactants | Product | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio |

| Chiral Ammonium Catalyst | Ketimine and Aldimine | Chiral Vicinal Diamine | High | High | High |

| Zn-ProPhenol Catalytic System | α-Branched Ketone and Imine | β-Amino Ketone with Quaternary Center | High | High | High |

Catalytic Asymmetric Hydroamination

Catalytic asymmetric hydroamination of alkenes represents an atom-economical approach to chiral amines and, by extension, diamines. This method involves the addition of an N-H bond across a carbon-carbon double bond. While there are no specific examples for the direct synthesis of this compound via this route, the hydroamination of unactivated internal olefins to produce highly enantioenriched α-branched amines has been demonstrated using a copper-catalyzed system. mit.edu This suggests the potential for developing a similar system for the synthesis of chiral diamines.

Furthermore, rhodium-catalyzed asymmetric intramolecular hydroamination of unactivated olefins has been developed for the synthesis of enantioenriched 2-methylpyrrolidines. nih.gov Although this is an intramolecular example, it highlights the potential of late transition metal catalysts for the asymmetric hydroamination of less activated alkenes. nih.gov The presence of a gem-dimethyl group on the substrate has been noted to facilitate cyclization in some systems. nih.gov

| Catalyst System | Substrate | Product Type | Yield (%) | Enantiomeric Excess (%) |

| Copper-based | Unactivated Internal Olefin | α-Branched Amine | - | ≥96 |

| Rhodium-based | N-benzyl-5-hexen-1-amine | 2-methylpiperidine | 42 | 32 |

Ring-Opening Reactions of Aziridine (B145994) Derivatives

The ring-opening of aziridines with nitrogen nucleophiles is a well-established and stereospecific method for the synthesis of vicinal diamines. The regioselectivity of the ring-opening of an appropriately substituted aziridine, such as one bearing a gem-dimethyl group, would be a key consideration. A theoretical study on the regioselective ring-opening of 2-methylaziridine (B133172) with methylamine (B109427) indicated a preference for a backside attack at the more substituted carbon atom. nih.gov

Recent advances have also explored solvent-controlled regioselective ring-opening of aziridines with amines and carbon disulfide, demonstrating that the reaction pathway can be modulated by the solvent's hydrogen-bonding ability. rsc.org While not an enantioselective example, this highlights the tunability of aziridine ring-opening reactions. For an enantioselective synthesis, a chiral aziridine or a chiral nucleophile in combination with a catalyst would be employed. The reaction of 2,2'-dimethylaziridine has been shown to lead to the formation of a 1,2-aminoaziridinoethane ligand in the coordination sphere of a metal, indicating the reactivity of such sterically hindered aziridines. researchgate.net

| Aziridine Derivative | Nucleophile | Conditions | Product | Key Feature |

| 2-Methylaziridine | Methylamine | Theoretical Study | Substituted 1,2-Diamine | Regioselectivity |

| Various Aziridines | Amines/CS2 | Solvent Control | 2-Aminoethyl dithiocarbamates | Regioselectivity |

| 2,2'-Dimethylaziridine | Metal Carbonyl Halides | Metal-mediated | 1,2-Aminoaziridinoethane Ligand | Dimerization |

Stereoselective Aza-Mannich and Aza-Henry Reactions

The aza-Mannich, or nitro-Mannich (aza-Henry), reaction is a powerful tool for the formation of carbon-carbon bonds and the introduction of vicinal nitrogen functionalities. wikipedia.orgprinceton.edu This reaction involves the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine, which can subsequently be reduced to the corresponding 1,2-diamine. wikipedia.orgnih.gov The stereochemical outcome of this reaction can be controlled through the use of chiral catalysts or auxiliaries, making it a valuable method for the synthesis of enantiomerically enriched diamines. nih.gov

For the synthesis of this compound, a plausible aza-Henry approach would involve the reaction of an N-isopropyl protected imine derived from acetone with a nitroalkane such as nitroethane. The presence of electron-withdrawing groups on the imine nitrogen, such as N-Boc, can facilitate the reaction. nih.gov Organocatalysts, particularly those based on cinchona alkaloids or thiourea (B124793) derivatives, have been shown to effectively catalyze the asymmetric aza-Henry reaction, affording products with high diastereo- and enantioselectivity. nih.gov

For instance, the reaction between N-Boc protected ketimines and nitroalkanes, catalyzed by chiral complexes, has been demonstrated to produce β-nitroamines in high yields and enantiomeric excesses. researchgate.net Subsequent reduction of the nitro group, typically with hydrogen and a palladium catalyst or other reducing agents, would yield the target diamine. nih.gov

Table 1: Illustrative Data for Asymmetric Aza-Henry Reactions of Ketimines

| Imine Substrate | Nitroalkane | Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-Boc-isatin ketimine | Nitromethane | Chiral Cu(II)-L3 complex | - | up to 99 | up to 84 | researchgate.net |

This table presents data from analogous reactions to illustrate the potential of the aza-Henry reaction for the synthesis of chiral β-nitroamines, the precursors to 1,2-diamines.

Catalytic Asymmetric Hydrogenation of Imines

Catalytic asymmetric hydrogenation of imines is one of the most direct and atom-economical methods for the synthesis of chiral amines. This approach typically involves the use of a transition metal catalyst, such as iridium, rhodium, or ruthenium, in conjunction with a chiral phosphine (B1218219) ligand. For the synthesis of this compound, a suitable precursor would be an imine formed from a primary amine and a ketone, which is then hydrogenated.

Recent advancements have led to the development of highly efficient catalysts for the asymmetric hydrogenation of sterically hindered and functionally diverse imines, including N-alkyl ketimines. nih.gov Iridium complexes bearing P-stereogenic MaxPHOX ligands, for example, have demonstrated high enantioselectivity in the hydrogenation of N-alkyl imines. nih.gov

A potential synthetic route to this compound via this method would involve the asymmetric hydrogenation of an appropriately substituted enamine or imine precursor. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity, especially when dealing with sterically demanding substrates.

Table 2: Representative Data for Asymmetric Hydrogenation of N-Alkyl Imines

| Imine Substrate | Catalyst System | Enantiomeric Excess (ee %) | Yield (%) | Reference |

|---|---|---|---|---|

| N-Methyl imines | [IrH(THF)(P,N)(imine)][BArF] with MaxPHOX ligand | up to 94 | High | nih.gov |

This table provides examples of the catalytic asymmetric hydrogenation of N-alkyl imines, demonstrating the feasibility of this method for producing chiral amines.

Desymmetrization Reactions of Prochiral and Meso-Diamine Systems

Desymmetrization of prochiral or meso compounds offers an elegant and efficient strategy for the synthesis of chiral molecules. In the context of diamine synthesis, this approach involves the selective functionalization of one of two identical amino groups in a prochiral or meso-diamine precursor.

For the synthesis of this compound, a potential prochiral starting material would be 2-methyl-propane-1,2-diamine. chemsrc.comtcichemicals.com An enzymatic approach, often employing lipases, can be used to selectively acylate one of the primary amino groups. nih.govnih.gov Lipases, such as those from Candida antarctica B (CAL-B), have been successfully used for the desymmetrization of meso-1,2-disubstituted-1,2-diaminoethanes through enantioselective alkoxycarbonylation. nih.gov This enzymatic reaction can provide mono-N-protected diamines with high enantiomeric excess. The protecting group can then be removed, and the free amine can be alkylated with an isopropyl group to yield the target compound.

Table 3: Examples of Enzymatic Desymmetrization of Diamines

| Substrate | Enzyme | Acylating Agent | Enantiomeric Excess (ee %) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| meso-1,2-diaryl-1,2-diaminoethane | CAL-B | Diallyl carbonate | High | Good | nih.gov |

This table illustrates the application of enzymatic desymmetrization for the preparation of chiral mono-protected diamines.

Resolution of Racemic this compound (if applicable)

In cases where a stereoselective synthesis is not employed, the resolution of a racemic mixture of this compound would be necessary to obtain the pure enantiomers. Common methods for the resolution of racemic amines include the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. libretexts.org

Chiral acids, such as tartaric acid, mandelic acid, or camphorsulfonic acid, are frequently used as resolving agents for basic compounds like diamines. libretexts.org The principle relies on the differential solubility of the two diastereomeric salts formed between the racemic diamine and the chiral acid. libretexts.org One diastereomer will preferentially crystallize from a suitable solvent, allowing for its separation. The pure enantiomer of the diamine can then be recovered by treating the separated diastereomeric salt with a base.

Enzymatic kinetic resolution is another powerful technique for separating enantiomers. bme.hu Lipases are commonly employed to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. bme.hu For instance, Candida antarctica lipase (B570770) B (CaLB) has been used with diisopropyl malonate as an acylating agent for the kinetic resolution of various chiral amines with high enantioselectivity. bme.hu

Table 4: Illustrative Data for the Resolution of Racemic Amines

| Racemic Amine | Resolution Method | Resolving Agent/Enzyme | Enantiomeric Excess (ee %) of Resolved Amine | Reference |

|---|---|---|---|---|

| 1-Phenylethan-1-amine hydrochloride | Diastereomeric salt formation | (1S,5R)-CPN sodium salt | High | mdpi.com |

| Racemic Albuterol | Diastereomeric salt formation | di-p-toluoyl-D-tartaric acid | 99.5 | researchgate.net |

This table provides examples of successful resolution of racemic amines using methods applicable to this compound.

Coordination Chemistry and Metal Complexation of N2 Isopropyl 2 Methyl Propane 1,2 Diamine

Ligand Characteristics of N2-Isopropyl-2-methyl-propane-1,2-diamine

This compound functions as a bidentate ligand, coordinating to a central metal ion through the lone pairs of electrons on its two nitrogen atoms. This chelation results in the formation of a stable five-membered ring structure involving the metal center. The ability of the two amine groups to bind simultaneously to a metal ion is a fundamental characteristic of its coordination behavior.

The coordination properties of this compound are significantly influenced by the electronic and, most notably, the steric effects of its alkyl substituents—the isopropyl group on one nitrogen atom and the gem-dimethyl groups on the propane (B168953) backbone.

Steric Effects: The bulky isopropyl and methyl groups create considerable steric hindrance around the metal center. This steric crowding affects the number of ligands that can coordinate to the metal and distorts the geometry of the resulting complexes from ideal configurations. nih.govnih.gov For instance, in copper(II) complexes, this steric strain is evident in their electronic spectra. The bis-complex, [Cu(L)2]2+, where L is this compound, exhibits its d-d transition absorption maximum (λmax) at 499 nm. researchgate.net This represents a significant blue shift (higher energy) compared to the corresponding complex with the less hindered ethylenediamine (B42938) (en), [Cu(en)2]2+ (λmax = 549 nm), indicating a more strained and distorted coordination environment for the former. researchgate.net Conversely, the mono-complex, [Cu(L)]2+, shows a λmax of 712 nm, a red shift compared to [Cu(en)]2+ (λmax = 660 nm), which also reflects the influence of the bulky substituents on the ligand field. researchgate.net

Electronic Effects: The alkyl groups are electron-donating (inductive effect), which increases the electron density on the nitrogen atoms. This enhances the Lewis basicity of the amine groups, making the ligand a stronger sigma donor compared to unsubstituted diamines. This increased basicity can contribute to the formation of more stable metal complexes.

Synthesis and Structural Elucidation of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

This compound forms well-defined complexes with transition metals such as copper(II) and nickel(II).

Copper(II) Complexes: Studies involving potentiometric and spectrophotometric titrations have shown that the complexation of Cu(II) with this ligand leads to the formation of several species in solution. researchgate.net The dominant complexes identified are the mono- and bis-chelated species, [CuL]2+ and [CuL2]2+. researchgate.net Additionally, under certain pH conditions, hydroxylated species such as the dinuclear complex [Cu2L2(OH)2]2+ and the mononuclear [CuL(OH)2] are also formed. researchgate.net

Nickel(II) Complexes: While specific studies on Ni(II) complexes with this compound are not extensively detailed in the provided literature, related N-alkylated diamines readily form complexes with Ni(II). researchgate.net Based on analogous systems, Ni(II) is expected to form octahedral complexes, such as trans-[NiL2X2] (where X is a coordinating anion like NO2-), or square planar complexes, depending on the reaction conditions and the nature of other coordinating species. researchgate.netbohrium.com The steric bulk of the ligand would likely favor the formation of four- or five-coordinate species over six-coordinate ones unless the ancillary ligands are small.

A combination of spectroscopic methods is essential for the thorough characterization of these metal complexes.

UV-Vis Spectroscopy: This technique is particularly useful for studying the d-d electronic transitions in transition metal complexes. As mentioned previously, the position of the absorption maximum (λmax) provides critical information about the geometry and the ligand field strength of the complex. researchgate.net

| Complex | λmax (nm) | Reference Complex | λmax (nm) |

|---|---|---|---|

| [Cu(L)]2+ | 712 | [Cu(en)]2+ | 660 |

| [Cu(L)2]2+ | 499 | [Cu(en)2]2+ | 549 |

Table 1. Comparison of UV-Vis absorption maxima for Cu(II) complexes of this compound (L) and ethylenediamine (en). researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the diamine to the metal ion. Upon complexation, the N-H stretching and bending vibrations of the amine groups are expected to shift to lower frequencies, indicating the formation of M-N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes (e.g., some Ni(II) or Zn(II) complexes). In the ¹H NMR spectrum of the free ligand, the isopropyl group's methyl protons would appear as a doublet, while its methine proton would be a septet. docbrown.info Upon coordination to a metal, these signals would experience a chemical shift, typically downfield. nih.gov Furthermore, due to the rigid chelate ring structure, magnetically equivalent protons in the free ligand (such as the two methyl groups of the isopropyl substituent) can become non-equivalent in the complex, leading to the splitting of a single resonance into two distinct signals. nih.gov

Mass Spectrometry: Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight of the complex and confirm its composition. nih.gov These methods allow for the identification of the intact complex ion, providing direct evidence of its stoichiometry. nih.gov

In such complexes, the copper(II) center is typically coordinated by the two nitrogen atoms of the ligand. researchgate.net The steric hindrance from the alkyl groups can cause significant distortion from an ideal geometry. For example, a four-coordinate complex might adopt a tetrahedrally twisted square planar geometry rather than a perfect square plane. researchgate.net Typical Cu-N bond lengths in these types of complexes are in the range of 1.99 to 2.03 Å. researchgate.net The displacement of the central metal atom from the plane formed by the coordinating nitrogen atoms is another common feature in sterically hindered complexes. researchgate.net

| Parameter | Typical Value | Observation |

|---|---|---|

| Coordination Geometry | Distorted Square Planar / Tetrahedral | Steric hindrance from alkyl groups prevents ideal geometries. |

| M-N Bond Length | ~2.0 Å | Typical for transition metal-amine bonds. researchgate.net |

| N-M-N Bite Angle | ~85-90° | Characteristic of a five-membered chelate ring. |

| Displacement from N4 plane | Variable | The metal ion is often pushed out of the plane of the donor atoms. researchgate.net |

Table 2. Representative crystallographic parameters expected for a transition metal complex with this compound, based on analogous structures. researchgate.net

Analysis of Coordination Geometries and Structural Distortions

The coordination of this compound to metal centers typically results in the formation of a five-membered chelate ring. The geometry of the resulting metal complex is significantly influenced by the steric bulk of the isopropyl and methyl substituents on the diamine backbone. These bulky groups can lead to distortions from idealized geometries.

A notable example is the complex Bis(N1-isopropyl-2-methylpropane-1,2-diamine)diisothiocyanatocadmium(II), [Cd(C7H18N2)2(NCS)2]. In this complex, the cadmium ion is situated at a center of inversion and exhibits a distorted octahedral coordination environment. iucr.org The equatorial plane is defined by the four nitrogen atoms from two bidentate this compound ligands, while the two nitrogen atoms from the trans-positioned isothiocyanato groups occupy the axial positions. iucr.org

The distortion from a regular octahedron is evident in the differing bond lengths between the cadmium ion and the primary and secondary amine nitrogen atoms of the diamine ligand. The Cd-N(primary) bond length is 2.362(3) Å, whereas the Cd-N(secondary) bond length is slightly longer at 2.400(3) Å. The Cd-N bond to the isothiocyanato ligand is 2.378(5) Å. iucr.org These variations in bond lengths reflect the steric strain imposed by the isopropyl and methyl groups on the chelate ring. The conformation of the diamine chelate rings in this complex is described as δλ. iucr.org Furthermore, the molecules in the crystal lattice are linked by N-H···S hydrogen bonds. iucr.org

The steric hindrance provided by the alkyl substituents on this compound can also influence the coordination number and geometry of other metal complexes. For instance, with copper(II), the steric factors associated with this ligand can affect the electronic spectra of the resulting complexes, indicating changes in the coordination environment.

| Bond | Length (Å) |

|---|---|

| Cd-N(primary) | 2.362(3) |

| Cd-N(secondary) | 2.400(3) |

| Cd-N(NCS) | 2.378(5) |

Thermodynamic and Kinetic Aspects of Complex Formation

Stability Constants and Solution Equilibria

The thermodynamic stability of metal complexes with this compound in solution is quantified by their stability constants. These constants provide insight into the equilibrium position of the complex formation reaction. The complexation of copper(II) with N-isopropyl-2-methyl-1,2-propanediamine has been studied, revealing the formation of several distinct species in aqueous solution.

The dominant complexes identified in this system are the 1:1 complex, [CuL]2+, the 1:2 complex, [CuL2]2+, a dimeric hydroxo-bridged species, [Cu2L2(OH)2]2+, and a mixed hydroxo complex, [CuL(OH)2]. The stability constants for these species have been determined through potentiometric and spectrophotometric titrations. The formation of these different species is dependent on the pH of the solution and the metal-to-ligand ratio.

The steric hindrance from the isopropyl and methyl groups on the ligand can influence the stability of the resulting complexes. While the chelate effect generally favors the formation of complexes with bidentate ligands over monodentate ligands, significant steric strain can counteract this effect to some extent. The relative stability of the 1:1 and 1:2 complexes will be governed by a balance between the favorable chelate effect and the unfavorable steric interactions between the ligands in the coordination sphere.

| Complex Species |

|---|

| [CuL]2+ |

| [CuL2]2+ |

| [Cu2L2(OH)2]2+ |

| [CuL(OH)2] |

Mechanistic Investigations of Complexation Reactions

The mechanism of complex formation between metal ions and chelating ligands like this compound in solution is generally understood to proceed in a stepwise manner, often described by the Eigen-Wilkins mechanism. This mechanism involves the initial rapid formation of an outer-sphere complex between the solvated metal ion and the ligand, followed by the rate-determining step of the first bond formation, which involves the displacement of a solvent molecule from the inner coordination sphere of the metal ion. The final step is the rapid closure of the chelate ring.

For sterically hindered diamines such as this compound, the rates of both the first bond formation and the subsequent ring closure can be significantly affected by the bulky substituents. The isopropyl and methyl groups can impede the approach of the ligand to the metal center, thus slowing down the formation of the initial metal-ligand bond.

Applications of N2 Isopropyl 2 Methyl Propane 1,2 Diamine in Asymmetric Catalysis

N2-Isopropyl-2-methyl-propane-1,2-diamine as a Chiral Ligand in Metal-Catalyzed Reactions

As a bidentate ligand, this compound can coordinate to a metal center through its two nitrogen atoms, forming a stable five-membered chelate ring. The stereochemistry of the ligand is expected to control the facial selectivity of substrate approach to the metal's active site, thereby inducing enantioselectivity in the product. The presence of a bulky isopropyl group on one nitrogen and a quaternary carbon center in the diamine backbone are key structural motifs that could impart specific steric and electronic properties to a metal complex. However, detailed studies focusing exclusively on this ligand's performance across a range of reactions are limited.

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral ketones, imines, and other unsaturated compounds, typically using isopropanol (B130326) or formic acid as a hydrogen source. Ruthenium (II) complexes bearing chiral diamine ligands are among the most successful catalysts for this transformation.

A comprehensive review of published research did not yield specific examples or detailed data for the application of this compound as a ligand in ATH or related reduction reactions. While structurally related diamines have proven effective, the catalytic performance of this particular ligand in this context remains to be detailed in the scientific literature.

The formation of carbon-carbon bonds in an enantioselective manner is a fundamental goal of organic synthesis. Chiral diamine-metal complexes are frequently employed to catalyze a variety of these essential reactions.

Asymmetric allylation reactions involve the enantioselective addition of an allyl group to an electrophile, typically a carbonyl compound or an imine. Despite the widespread use of other chiral ligands in this area, specific studies detailing the use of this compound as a ligand for asymmetric allylations were not found in a survey of scientific databases.

The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. Copper (II) complexes with chiral diamine ligands are well-known to catalyze the asymmetric variant of this reaction, yielding valuable β-nitro alcohols. ua.esnih.govresearchgate.net

However, a specific investigation of this compound as the chiral ligand in a copper-catalyzed asymmetric Henry reaction, including performance data such as yields and enantioselectivities, is not available in the reviewed literature. Research in this area has focused on other diamine scaffolds, such as those derived from cyclohexane-1,2-diamine or aminopinane. ua.esnih.gov

The asymmetric Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound that forms a β-amino carbonyl compound. This reaction is a staple for the synthesis of nitrogen-containing molecules. Although various chiral catalysts, including those based on diamines, have been developed for this purpose, there is no specific documented application or corresponding research data for the use of this compound as a ligand in this transformation.

The asymmetric Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction is one of the most powerful methods for asymmetric C-C bond formation. Chiral diamines have been used both as organocatalysts and as ligands for metal catalysts in this reaction. A review of the literature did not uncover specific studies or data tables detailing the performance of this compound as a catalyst or ligand in the asymmetric Michael addition.

Lack of Publicly Available Research Data on this compound in Specified Asymmetric Catalysis Applications

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of published research detailing the application of the chemical compound This compound in the specific areas of asymmetric catalysis as outlined in the requested article structure. This includes its use in asymmetric carbon-nitrogen and carbon-hydrogen bond forming reactions such as asymmetric hydroamidation and asymmetric C-H functionalization (e.g., borylation).

Consequently, information regarding the performance metrics of catalysts derived from this specific diamine, including enantioselectivity, diastereoselectivity, catalyst efficiency (turnover number, turnover frequency), and catalyst stability and recyclability, is not available in the public domain.

The inquiry into the catalytic activity of this compound falls into a highly specialized area of chemical research. The development and application of chiral ligands in asymmetric catalysis is a vast field, and while many diamines have been investigated and reported, it appears that this particular compound has not been the subject of published studies within the specified contexts.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article based on detailed research findings for the requested topics, as the foundational data from primary scientific literature is not available.

Asymmetric Carbon-Nitrogen and Carbon-Hydrogen Bond Forming Reactions

Structure-Activity Relationship Studies in Catalytic Systems

Systematic studies on chiral 1,2-diamines have demonstrated that both the substituents on the nitrogen atoms and the substitution pattern of the diamine backbone are critical determinants of a catalyst's effectiveness. While direct and exhaustive SAR studies focused solely on this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from comparative studies of analogous N-alkylated and backbone-substituted 1,2-diamine ligands. These studies collectively underscore the profound impact of steric hindrance and electronic effects on the transition state of the catalyzed reaction.

Influence of N-Alkyl Substituents

The nature of the alkyl group on the nitrogen atom of a diamine ligand can significantly influence the catalyst's stereoselectivity. The isopropyl group in this compound, for instance, imparts a specific level of steric bulk around the nitrogen atom. This steric hindrance plays a crucial role in creating a well-defined chiral pocket around the metal center, which in turn dictates the facial selectivity of the substrate's approach.

In related systems, the comparison between N-H, N-methyl, and N-isopropyl substituted diamine ligands has provided critical insights. For example, in certain asymmetric addition reactions, N-H diamine ligands have been shown to afford higher yields and enantiomeric ratios compared to their N-methyl counterparts. This difference is often attributed to the ability of the N-H group to participate in hydrogen bonding, which can help in organizing the transition state assembly and enhancing stereochemical communication.

Conversely, for sterically hindered substrates, a less bulky N-substituent might be advantageous. The replacement of a larger N-alkyl group with a smaller one can sometimes lead to improved catalytic activity by reducing steric clash in the transition state. The table below illustrates hypothetical comparative data based on general observations in the literature for related 1,2-diamine catalyzed reactions, demonstrating the potential impact of N-substituent modification on enantioselectivity.

| N-Substituent on 2-methyl-propane-1,2-diamine | Catalytic Reaction | Enantiomeric Excess (ee %) | Yield (%) |

|---|---|---|---|

| -H | Asymmetric Aldol Reaction | 92 | 85 |

| -CH₃ (Methyl) | Asymmetric Aldol Reaction | 85 | 88 |

| -CH(CH₃)₂ (Isopropyl) | Asymmetric Aldol Reaction | 95 | 80 |

| -C(CH₃)₃ (tert-Butyl) | Asymmetric Aldol Reaction | 97 | 75 |

This hypothetical data suggests that increasing the steric bulk of the N-alkyl substituent from methyl to isopropyl and then to tert-butyl can lead to a progressive increase in enantioselectivity, albeit sometimes at the cost of a slightly lower yield due to increased steric hindrance that may slow down the reaction rate.

Impact of Backbone Substitution

The methyl group at the C2 position of the propane (B168953) backbone in this compound is another key structural feature. This backbone substitution contributes to the rigidity of the ligand and the conformation of the resulting chelate ring upon coordination to a metal center. A more rigid backbone generally leads to a more predictable and well-defined chiral environment, which is often beneficial for achieving high enantioselectivity.

Studies on other chiral diamines have shown that the presence and nature of backbone substituents can have a dramatic effect on the catalyst's performance. For instance, the introduction of bulky groups on the backbone can further restrict the conformational flexibility of the ligand-metal complex, leading to enhanced stereochemical control. The following interactive table presents hypothetical data illustrating how modifications to the backbone of a generic N-isopropyldiamine ligand might influence the outcome of an asymmetric hydrogenation reaction.

| Backbone Structure of N-Isopropyldiamine | Catalytic Reaction | Enantiomeric Excess (ee %) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| propane-1,2-diamine | Asymmetric Hydrogenation | 88 | 150 |

| 2-methyl-propane-1,2-diamine | Asymmetric Hydrogenation | 94 | 120 |

| 2,2-dimethyl-propane-1,2-diamine | Asymmetric Hydrogenation | 96 | 100 |

| 1,2-diphenylethane-1,2-diamine | Asymmetric Hydrogenation | 99 | 80 |

This illustrative data suggests that increasing the steric bulk on the diamine backbone, from an unsubstituted propane to a 2-methylpropane and then to a 2,2-dimethylpropane or a diphenylethane backbone, can lead to higher enantioselectivity. However, this increase in steric hindrance may also result in a lower turnover frequency, indicating a slower reaction rate.

Due to a lack of available scientific literature and data pertaining to the specific computational and mechanistic investigations of this compound, a detailed article that adheres to the requested structure and content requirements cannot be generated at this time.

Therefore, to ensure scientific accuracy and to strictly adhere to the user's instructions of providing thorough and informative content based on research findings, the generation of the requested article is not possible.

Computational and Mechanistic Investigations of N2 Isopropyl 2 Methyl Propane 1,2 Diamine and Its Catalytic Systems

In Silico Ligand Design and Optimization

The tailored design of ligands is a cornerstone of modern catalyst development, enabling precise control over catalytic activity, selectivity, and stability. For ligands such as N2-Isopropyl-2-methyl-propane-1,2-diamine, in silico methods, particularly computational chemistry, offer a powerful toolkit for rational design and optimization, complementing experimental approaches. These computational strategies allow for the systematic investigation of ligand properties and their influence on catalytic performance, thereby accelerating the discovery of improved catalytic systems.

Computational approaches to ligand design are primarily centered on understanding and modulating the steric and electronic properties of the ligand framework. Methodologies such as Density Functional Theory (DFT) are instrumental in this regard, providing detailed insights into the geometric and electronic structures of metal-ligand complexes. By calculating parameters like frontier molecular orbitals (HOMO/LUMO), charge distributions, and steric maps, researchers can predict how modifications to the ligand structure will impact its coordination to a metal center and, consequently, the catalytic cycle.

A key aspect of in silico ligand design is the ability to perform virtual screening of ligand libraries. This process involves computationally evaluating a range of ligand derivatives to identify candidates with the most promising properties for a specific catalytic application. For a diamine ligand like this compound, this could involve systematically varying the substituents on the nitrogen atoms or the propane (B168953) backbone to fine-tune the steric bulk and electron-donating ability of the ligand.

The optimization of a catalytic system involving this compound can be guided by computational studies that model the entire catalytic cycle. By calculating the energy profiles of reaction intermediates and transition states, researchers can identify the rate-determining steps and uncover the key ligand-substrate interactions that govern selectivity. This mechanistic understanding is crucial for proposing targeted modifications to the ligand structure to enhance catalyst performance. For instance, DFT calculations can be employed to rationalize the stereoselectivity in asymmetric catalysis by analyzing the transition state energies of competing reaction pathways. nih.govacs.org

The principles of in silico design can be illustrated by considering hypothetical modifications to the this compound scaffold and their predicted effects on a catalytic process. The following data tables showcase how computational tools can be used to guide ligand optimization.

Table 1: Predicted Impact of N-Substituent Modification on Ligand Properties

| Ligand Derivative | N-Substituent | Predicted Steric Bulk (e.g., %VBur) | Predicted Electronic Effect (e.g., Tolman Electronic Parameter) | Potential Catalytic Application |

| L1 (Parent) | Isopropyl | Moderate | Moderately Electron-Donating | Asymmetric Hydrogenation |

| L2 | Cyclohexyl | High | Moderately Electron-Donating | Enantioselective C-C Coupling |

| L3 | tert-Butyl | Very High | Strongly Electron-Donating | Polymerization |

| L4 | Methyl | Low | Weakly Electron-Donating | Cross-Coupling Reactions |

This table illustrates how modifying the N-substituent can systematically alter the steric and electronic profile of the diamine ligand, thereby tuning its suitability for different catalytic applications.

Table 2: DFT-Calculated Energy Barriers for a Model Asymmetric Reaction

| Ligand | Diastereomeric Transition State | Calculated Relative Energy (kcal/mol) | Predicted Enantiomeric Excess (% ee) |

| L1 | TS-R | 0.0 | 90 |

| TS-S | 1.5 | ||

| L2 | TS-R | 0.0 | >99 |

| TS-S | 3.0 | ||

| L3 | TS-R | 0.0 | 95 |

| TS-S | 2.0 | ||

| L4 | TS-R | 0.0 | 50 |

| TS-S | 0.7 |

This table demonstrates how DFT calculations can be used to predict the enantioselectivity of a reaction catalyzed by different ligand derivatives. A larger energy difference between the diastereomeric transition states generally correlates with a higher predicted enantiomeric excess.

Advanced Research Perspectives and Emerging Areas

Integration in Novel Chiral Catalyst Architectures (e.g., Polymeric Ligands)

The immobilization of homogeneous catalysts onto solid supports, particularly polymers, is a rapidly advancing field aimed at combining the high selectivity and activity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. The integration of N2-Isopropyl-2-methyl-propane-1,2-diamine into such polymeric architectures represents a promising strategy for developing robust and reusable catalytic systems.

Polymer-supported chiral diamine ligands have been successfully employed in various asymmetric reactions. For instance, chiral 1,2-diamine moieties have been incorporated into polystyrene backbones to create insoluble, cross-linked polymer ligands. These materials, when complexed with metals like ruthenium, have demonstrated efficacy in asymmetric hydrogenation reactions. The polymer matrix can influence the catalytic activity and selectivity, and the flexibility of the polymer chain can be tailored to optimize catalyst performance.

A significant development in this area is the synthesis of polymeric chiral diamine ligands through methods like diboron-templated asymmetric reductive couplings. nih.gov This approach allows for the creation of iridium complexes with these polymeric diamines (Ir–polydiamines) that are highly efficient and recyclable catalysts for the asymmetric transfer hydrogenation (ATH) of ketones. nih.gov These catalysts have achieved excellent enantioselectivities (up to 99% ee) and high total turnover numbers, demonstrating the potential of such architectures. nih.gov

The this compound moiety can be incorporated into these polymeric structures, either as the repeating monomeric unit or as a pendant group. The inherent chirality and steric properties of the diamine would be imparted to the polymer, creating a chiral microenvironment around the catalytic metal center.

Table 1: Comparison of Homogeneous vs. Polymer-Supported Chiral Diamine Catalysts

| Feature | Homogeneous Catalysts | Polymeric Ligand Catalysts |

| Catalyst Recovery | Difficult, often requires complex separation techniques. | Facile, through simple filtration. |

| Reusability | Generally low due to degradation and loss during workup. | High, allowing for multiple reaction cycles. |

| Catalyst Leaching | Potential for metal contamination in the product. | Minimized, leading to cleaner products. |

| Catalyst Stability | Can be sensitive to air, moisture, and thermal degradation. | Often enhanced due to the protective polymer matrix. |

| Substrate Scope | Broad, but may be limited by solubility. | Can be influenced by the polymer's physical properties (e.g., swelling). |

Exploration of New Catalytic Transformations

While N-substituted 1,2-diamines are well-established ligands for reactions like asymmetric hydrogenation and transfer hydrogenation, research is continuously exploring their application in novel catalytic transformations. The unique electronic and steric properties of this compound make it a candidate for catalyzing a range of asymmetric reactions.

Recent advancements in catalysis have focused on the development of methods for the synthesis of chiral 1,2-diamines and their application in various C-N and C-C bond-forming reactions. rsc.orgrsc.org These include the catalytic aminolysis of meso-aziridines, hydroamination of allylic amines, and the aza-Henry reaction. rsc.org The development of catalysts based on this compound for such transformations could provide new pathways to valuable chiral building blocks.

For example, copper-catalyzed reductive coupling reactions of imines and allenamides have emerged as a powerful method for the stereoselective synthesis of chiral 1,2-diamino compounds. acs.org Mechanistic studies, including density functional theory (DFT) calculations, have been employed to understand the origin of stereoselectivity in these reactions. acs.org The application of this compound as a ligand in such systems could offer unique reactivity and selectivity profiles.

Furthermore, the rhodium-catalyzed asymmetric reductive amination of ketoesters with 1,2-diamines has been developed for the synthesis of chiral 3,4-dihydroquinoxalinones. acs.org The modularity of the phosphoramidite-phosphine ligands used in these systems allows for fine-tuning to accommodate various diamine structures. acs.org This opens up the possibility of employing this compound to access novel heterocyclic compounds with high enantiopurity.

Advanced In Situ Spectroscopic Studies for Mechanistic Insights

A deep understanding of the reaction mechanism is crucial for the rational design and optimization of catalysts. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for probing catalytic cycles under reaction conditions. nih.govmt.com

Applying these techniques to catalytic systems involving this compound can provide invaluable information about the structure of the active catalyst, the coordination of the substrate, and the nature of key intermediates. For instance, in situ IR spectroscopy can monitor changes in the vibrational frequencies of the catalyst and substrate, providing insights into bond activation and formation. nih.gov This technique is particularly useful for studying reactions involving metal carbonyls or other species with strong IR absorptions. nih.gov

In situ NMR spectroscopy, including techniques like 31P NMR for phosphorus-containing co-ligands, can be used to characterize the structure and dynamics of metal complexes in solution. mdpi.com By monitoring the reaction mixture over time, it is possible to identify and quantify catalytic intermediates and determine the kinetics of different steps in the catalytic cycle.

Computational methods, such as Density Functional Theory (DFT), complement these experimental techniques by providing theoretical models of the reaction pathway. mdpi.com DFT calculations can be used to predict the geometries and energies of intermediates and transition states, helping to elucidate the mechanism and rationalize the observed stereoselectivity. mdpi.commdpi.com For metal complexes of diamine ligands, DFT can help understand the preferred coordination geometries and the electronic factors that govern reactivity. mdpi.com

Machine Learning and Artificial Intelligence in Diamine Catalyst Discovery

The discovery and optimization of new catalysts is often a time-consuming and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process by identifying promising catalyst candidates from large virtual libraries. rsc.orgnih.gov

In the context of chiral diamine ligands like this compound, ML models can be trained to predict the enantioselectivity of a catalyst based on its structural features. rsc.orgchemistryworld.com These models can learn complex structure-activity relationships from existing experimental or computational data and then be used to screen new ligand designs. For example, a neural network trained on a small dataset has been shown to accurately predict the enantioselectivity of asymmetric catalytic reactions. chemistryworld.com

One approach involves creating a library of virtual ligands by systematically modifying the structure of a known diamine scaffold. The properties of these virtual ligands can then be calculated using computational chemistry methods, and this data can be used to train an ML model. nih.gov The trained model can then predict the performance of new, untested ligands, allowing researchers to prioritize the most promising candidates for synthesis and experimental validation.

This data-driven approach can significantly reduce the number of experiments required to identify a highly effective catalyst. Furthermore, explainable AI techniques can provide insights into the key structural features that govern catalyst performance, aiding in the rational design of the next generation of chiral diamine catalysts. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N2-Isopropyl-2-methyl-propane-1,2-diamine, and how can reaction conditions be optimized?

- Methodology : A common approach involves alkylation of propane-1,2-diamine derivatives with alkyl halides. For example, in a bimolar reaction, 1-bromopropane reacts with o-phenylenediamine in ethanol/pyridine under reflux for 6 hours to yield N1,N2-dipropylbenzene-1,2-diamine . Optimization includes solvent choice (e.g., DMF for higher polarity), base selection (K₂CO₃ for deprotonation), and purification via liquid-liquid extraction and anhydrous sodium sulfate drying .

- Key Data :

| Reactants | Solvent | Base | Time | Yield |

|---|---|---|---|---|

| 1-bromopropane + diamine | EtOH/pyridine | None | 6 h | Crude, unquantified |

| 2-iodopropane + diamine | DMF | K₂CO₃ | 24 h | Direct use without purification |

Q. How can structural isomers of this compound be distinguished experimentally?

- Methodology : Use ¹H/¹³C NMR to identify branching patterns (e.g., methyl vs. isopropyl groups) and IR spectroscopy to detect amine stretching frequencies (~3300 cm⁻¹). Chromatographic techniques (HPLC or GC) with chiral columns resolve enantiomers, while X-ray crystallography definitively assigns stereochemistry .

Q. What analytical techniques are critical for characterizing this diamine’s purity and structure?

- Methodology :

- Elemental analysis confirms stoichiometry.

- Single-crystal X-ray diffraction resolves bond angles and hydrogen bonding (e.g., non-classical intermolecular interactions observed in Hg²⁺ complexes of related diamines) .

- Mass spectrometry (ESI-MS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does this compound act as a ligand in transition metal complexes, and what geometric configurations are favored?

- Methodology : The diamine’s two amine groups facilitate bidentate coordination. In Hg²⁺ complexes, distorted tetrahedral geometries dominate due to steric hindrance from isopropyl/methyl groups. Stability is enhanced by intra-/intermolecular hydrogen bonds, as shown in crystallographic studies .

- Experimental Design : Synthesize metal complexes (e.g., with Cu²⁺ or Co²⁺) and analyze using UV-Vis (d-d transitions) and cyclic voltammetry (redox behavior). Compare with DFT-calculated geometries .

Q. What strategies resolve contradictions in reaction yields reported for diamine alkylation under varying conditions?

- Methodology :

- Kinetic studies (e.g., time-resolved NMR) identify rate-limiting steps.

- Isotopic labeling (e.g., ¹⁵N-propane-1,2-diamine) traces reaction pathways.

- Statistical Design of Experiments (DoE) evaluates solvent polarity, temperature, and base strength interactions .

Q. How can computational models predict the diamine’s reactivity in nucleophilic or catalytic applications?

- Methodology :

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilicity.

- Molecular docking simulates interactions with enzymatic active sites (e.g., in antitumor agent design) .

- Validation : Compare computed activation energies with experimental kinetic data .

Contradictions and Resolution

- Stereochemical Outcomes : Conflicting reports on enantioselectivity in alkylation may arise from solvent polarity effects. Polar aprotic solvents (DMF) favor SN2 mechanisms (retention of configuration), while protic solvents (EtOH) promote SN1 (racemization) .

- Metal Complex Stability : Discrepancies in stability constants (log K) for Hg²⁺ vs. Zn²⁺ complexes highlight the role of ligand rigidity and metal ion size. X-ray structures confirm steric clashes in bulkier complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.